molecular formula C17H13NO B14323472 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- CAS No. 105508-07-4

1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-

Cat. No.: B14323472
CAS No.: 105508-07-4
M. Wt: 247.29 g/mol
InChI Key: SAMGUNHWEUKIIV-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-: is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the carboxaldehyde group at the second position and phenyl groups at the third and fourth positions makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- can be synthesized through various methods. One common method involves the reaction of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl-.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 3,4-diphenyl- is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and interactions. The phenyl groups provide steric hindrance and electronic effects that can affect the compound’s behavior in various chemical reactions and applications.

Properties

CAS No.

105508-07-4

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

3,4-diphenyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C17H13NO/c19-12-16-17(14-9-5-2-6-10-14)15(11-18-16)13-7-3-1-4-8-13/h1-12,18H

InChI Key

SAMGUNHWEUKIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C3=CC=CC=C3)C=O

Origin of Product

United States

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